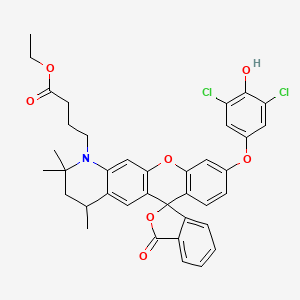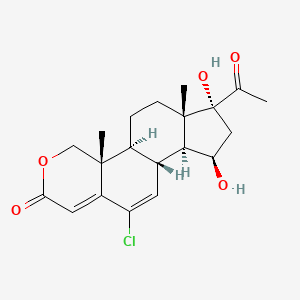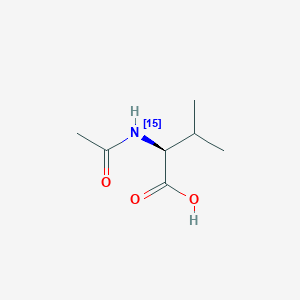![molecular formula C23H21FN4O3 B12421105 2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GP3269 is a selective, potent, and orally active inhibitor of human adenosine kinase. It has shown significant anticonvulsant effects in animal models, particularly in rats . The compound is known for its high specificity and efficacy, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GP3269 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the phenylamino and phenyl groups: These groups are introduced via nucleophilic substitution reactions.
Attachment of the 5-deoxy-beta-D-ribofuranosyl moiety: This step involves glycosylation reactions under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of GP3269 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To increase yield and purity.
Use of continuous flow reactors: For better control over reaction parameters.
Purification techniques: Such as crystallization and chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
GP3269 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, GP3269 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of GP3269.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the GP3269 molecule.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide, acetonitrile, and methanol.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Can yield alcohol or amine derivatives.
Substitution: Can introduce various functional groups, such as halogens or alkyl groups
科学研究应用
GP3269 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study adenosine kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research on cellular signaling and metabolic pathways involving adenosine.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用机制
GP3269 exerts its effects by inhibiting adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate. This inhibition leads to increased levels of adenosine, which has various physiological effects, including anticonvulsant activity. The molecular targets and pathways involved include:
Adenosine receptors: Increased adenosine levels activate adenosine receptors, leading to various downstream effects.
Neuronal signaling pathways: Modulation of adenosine levels affects neuronal excitability and neurotransmitter release
相似化合物的比较
Similar Compounds
Tubercidin: Another adenosine kinase inhibitor with similar properties but different chemical structure.
Aristeromycin: A potent adenosine kinase inhibitor with a different mechanism of action.
Dipyridamole: Inhibits adenosine transport and has similar effects on adenosine levels.
Uniqueness of GP3269
GP3269 is unique due to its high specificity and potency as an adenosine kinase inhibitor. Its oral activity and significant anticonvulsant effects in animal models make it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C23H21FN4O3 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C23H21FN4O3/c1-13-19(29)20(30)23(31-13)28-11-17(14-5-3-2-4-6-14)18-21(25-12-26-22(18)28)27-16-9-7-15(24)8-10-16/h2-13,19-20,23,29-30H,1H3,(H,25,26,27)/t13-,19-,20-,23-/m1/s1 |
InChI 键 |
MULTXXBUCOCYME-HYYMDVBZSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |
规范 SMILES |
CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















